JW 642 JW 642 Endocannabinoids such as 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide are biologically active lipids that are involved in a number of synaptic processes including activation of cannabinoid receptors. Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the hydrolysis of 2-AG to arachidonic acid and glycerol, thus terminating its biological function. JW 642 is a potent inhibitor of monoacylglycerol lipase (MAGL) that displays IC50 values of 7.6, 14, and 3.7 nM for inhibition of MAGL in mouse, rat, and human brain membranes, respectively. JW 642 is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity (IC50s = 31, 14, and 20.6 µM for mouse, rat, and human brain membranes, respectively).
JW 642 is a highly selective inhibitor of monoacylglycerol lipase (MAGL).
JW642 is a selective monoacylglycerol lipase (MAGL) inhibitor.
Brand Name: Vulcanchem
CAS No.: 1416133-89-5
VCID: VC0531459
InChI: InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2
SMILES: C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F
Molecular Formula: C21H20F6N2O3
Molecular Weight: 462.4 g/mol

JW 642

CAS No.: 1416133-89-5

Cat. No.: VC0531459

Molecular Formula: C21H20F6N2O3

Molecular Weight: 462.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

JW 642 - 1416133-89-5

Specification

CAS No. 1416133-89-5
Molecular Formula C21H20F6N2O3
Molecular Weight 462.4 g/mol
IUPAC Name 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2
Standard InChI Key AVSCNEOUWSVZEY-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F
Canonical SMILES C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F
Appearance Solid powder

Introduction

Chemical Identification and Structure

JW 642, identified by CAS number 1416133-89-5, is chemically known as 4-[(3-Phenoxyphenyl)methyl]-1-piperazinecarboxylic acid 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester or alternatively as 1,1,1,3,3,3-hexafluoropropan-2-yl 4-(3-phenoxybenzyl)piperazine-1-carboxylate . This compound belongs to the class of carbamates that have been developed as targeted inhibitors of lipid-metabolizing enzymes. The molecule contains a piperazine core with a phenoxybenzyl group and a hexafluorinated carbamate moiety, which appears to be critical for its biological activity and selectivity.

The compound features a molecular formula of C21H20F6N2O3 with a molecular weight of 462.39 g/mol . Its structure represents a rationally designed pharmacophore specifically tailored to interact with the MAGL enzyme binding site with high affinity and specificity. The trifluoromethyl groups contribute to both the compound's stability and its binding properties, while the phenoxybenzyl portion likely interacts with the hydrophobic pocket of the enzyme active site.

Physical and Chemical Properties

JW 642 exhibits specific physicochemical characteristics that influence its handling, storage, and experimental applications. The compound is typically supplied as a solution in methyl acetate . Below is a comprehensive table summarizing its key physical and chemical properties:

PropertyValue
Molecular FormulaC21H20F6N2O3
Molecular Weight462.39 g/mol
Physical AppearanceSolution in methyl acetate
Density1.4±0.1 g/cm³
Boiling Point432.9±45.0 °C at 760 mmHg
Flash Point215.6±28.7 °C
Purity≥98%
Storage Conditions-20°C

The compound demonstrates varying solubility in different solvents, which is important for experimental design and formulation. It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents, with specific solubilities reported as: 11 mg/ml in DMF, 5 mg/ml in DMSO, 13 mg/ml in ethanol, and 0.3 mg/ml in a 1:2 mixture of ethanol and PBS (pH 7.2) .

Biological Activity Profile

Mechanism of Action

JW 642 functions as a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the hydrolysis of monoacylglycerols, particularly 2-arachidonoylglycerol (2-AG), in the endocannabinoid system . By inhibiting MAGL, JW 642 prevents the breakdown of 2-AG, potentially leading to elevated endocannabinoid levels in research models. This mechanism makes it a valuable tool for investigating the physiological and pathological roles of the endocannabinoid system.

The compound belongs to a class of rationally designed MAGL inhibitors that bear a reactive group bioisosteric with endocannabinoid substrates, as indicated by research published by Chang et al. in 2012 . This structural feature likely contributes to its high potency and selectivity for MAGL.

Potency and Species Variation

A notable characteristic of JW 642 is its consistently high potency across species, with slight variations in IC50 values between human, mouse, and rat MAGL enzymes. The compound's inhibitory potency is remarkably high, with IC50 values in the low nanomolar range .

The table below summarizes the inhibitory potency of JW 642 across different species:

SpeciesMAGL IC50 (nM)FAAH IC50 (μM)ABHD6 IC50 (nM)
Human3.720.6Not reported
Mouse7.631107
Rat141450

As evident from the data, JW 642 maintains exceptional potency against MAGL across all tested species, with human MAGL being the most sensitive to inhibition (IC50 = 3.7 nM) .

Selectivity Profile

Selectivity Over Related Enzymes

One of JW 642's most valuable characteristics is its remarkable selectivity for MAGL over other enzymes, particularly fatty acid amide hydrolase (FAAH), which is another key enzyme in endocannabinoid metabolism. The compound displays >1000-fold selectivity for MAGL over FAAH, making it an excellent tool for selectively targeting MAGL in research applications .

The IC50 values for FAAH inhibition range from 14 to 31 μM across different species, contrasting sharply with the nanomolar potency against MAGL . This selectivity is crucial for experimental designs aiming to isolate MAGL's role in various biological processes without the confounding effects of FAAH inhibition.

Selectivity Over Other Serine Hydrolases

Beyond FAAH, JW 642 has also been evaluated against other serine hydrolases, including α/β-hydrolase domain-containing protein 6 (ABHD6). The data indicates moderate selectivity over ABHD6, with IC50 values of 107 nM and 50 nM for mouse and rat enzymes, respectively . While this selectivity isn't as pronounced as that over FAAH, it still represents roughly 14-fold selectivity for mouse MAGL over mouse ABHD6, making JW 642 a relatively selective tool within the context of endocannabinoid research.

Structural Relationships and Analogs

JW 642 is structurally related to JZL 195, another research compound used in studies of endocannabinoid metabolism . The structural similarities and differences between these compounds provide insights into the structural determinants of MAGL inhibition and selectivity. While both compounds target enzymes involved in endocannabinoid metabolism, JW 642's enhanced selectivity for MAGL makes it particularly valuable for specific research applications focused on this enzyme.

The compound belongs to a broader class of MAGL inhibitors described in the research by Chang et al., which focuses on inhibitors bearing reactive groups that are bioisosteric with endocannabinoid substrates . This design approach has proven successful in creating selective MAGL inhibitors, with JW 642 representing a notable example of this chemical strategy.

Research Applications

Endocannabinoid System Research

As a selective MAGL inhibitor, JW 642 serves as an important pharmacological tool for investigating the endocannabinoid system, particularly the physiological roles of 2-AG and MAGL. By selectively blocking MAGL without significant effects on FAAH, researchers can isolate the impact of elevated 2-AG levels without affecting anandamide (another major endocannabinoid) metabolism .

This selectivity allows for more precise examination of 2-AG-specific signaling pathways and their roles in various physiological and pathological processes, including pain, inflammation, neurological disorders, and metabolic regulation.

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